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Compound of Interest

Compound Name: 4-(Piperazin-1-YL)oxan-3-OL

Cat. No.: B15252189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target and off-target binding profiles of

two phenylpiperazine antidepressants, Trazodone and Nefazodone. While the initial query

concerned 4-(Piperazin-1-YL)oxan-3-OL, a lack of publicly available data necessitated the use

of these well-characterized compounds as illustrative examples of how to assess and compare

off-target effects. The principles and methodologies presented here are broadly applicable to

the preclinical safety assessment of any new chemical entity containing a piperazine moiety.

The piperazine scaffold is a common feature in many centrally active compounds. However, its

presence can also contribute to interactions with a wide range of receptors, leading to potential

off-target effects. Understanding this off-target profile is critical for predicting potential side

effects and for the development of safer, more selective therapeutics.

Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of Trazodone and Nefazodone

for a variety of neurotransmitter receptors and transporters. Lower Ki values indicate higher

binding affinity. This quantitative data allows for a direct comparison of the selectivity of these

two compounds.
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Target Trazodone (Ki, nM)
Nefazodone (Ki,
nM)

Comments

Primary Target

5-HT2A Receptor 1.3 - 15 7.1

Both compounds are

potent antagonists at

the 5-HT2A receptor,

which is considered a

primary target for their

therapeutic action.

Key On-Target

Activities

Serotonin Transporter

(SERT)
78 - 860 220

Both compounds

inhibit serotonin

reuptake, though with

lower potency than

selective serotonin

reuptake inhibitors

(SSRIs).

5-HT1A Receptor 36 - 91 High Affinity

Trazodone acts as a

partial agonist at this

receptor, contributing

to its anxiolytic and

antidepressant

effects.[1] Nefazodone

also has high affinity.

[2]

5-HT2C Receptor 40 - 83 High Affinity

Antagonism at this

receptor may also

contribute to the

antidepressant and

anxiolytic properties of

these drugs.[2]
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Key Off-Target

Activities

α1-Adrenergic

Receptor
15 - 38 5.5

High affinity

antagonism at this

receptor is associated

with side effects such

as orthostatic

hypotension and

dizziness.[1]

α2-Adrenergic

Receptor
178 - 360 84

Lower affinity for α2-

adrenergic receptors

compared to α1.

Histamine H1

Receptor
220 - 720 No Significant Affinity

Trazodone has

moderate affinity for

the H1 receptor, which

can contribute to

sedation.

Dopamine D2

Receptor
>1000

Relatively Lower

Affinity

Both compounds have

low affinity for the D2

receptor, indicating a

lower risk of

extrapyramidal side

effects compared to

typical antipsychotics.

[2]

Norepinephrine

Transporter (NET)
>1000 555

Both compounds are

weak inhibitors of

norepinephrine

reuptake.

Data compiled from multiple sources. Ki values can vary between different studies and

experimental conditions.
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Experimental Protocols
The binding affinities presented above are typically determined using radioligand binding

assays. This technique is a cornerstone of pharmacology for quantifying the interaction

between a ligand (e.g., a drug candidate) and its receptor.

Protocol: Competitive Radioligand Binding Assay for Receptor Affinity

1. Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to

compete with a radiolabeled ligand for binding to a specific receptor.

2. Materials:

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope

(e.g., [3H] or [125I]).

Test Compound: The unlabeled compound for which the affinity is to be determined (e.g.,

Trazodone).

Assay Buffer: A buffer solution that maintains a physiological pH and contains ions and other

components necessary for receptor binding.

Filtration Apparatus: A multi-well plate harvester and glass fiber filters to separate bound

from free radioligand.

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

3. Procedure:

Membrane Preparation:

Homogenize cells or tissues in a cold lysis buffer.

Centrifuge the homogenate to pellet the membranes.

Wash the membrane pellet and resuspend it in the assay buffer.
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Determine the protein concentration of the membrane preparation.[3]

Assay Setup:

In a 96-well plate, add a constant amount of the receptor membrane preparation to each

well.

Add increasing concentrations of the unlabeled test compound.

Add a constant, low concentration of the radioligand to all wells.

For determining non-specific binding, a separate set of wells should contain the

radioligand and a high concentration of a known, potent unlabeled ligand.

Incubation:

Incubate the plates at a specific temperature (e.g., 30°C) for a sufficient time to reach

binding equilibrium (e.g., 60 minutes).[3]

Filtration:

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

The filter will trap the membranes with the bound radioligand.

Wash the filters with ice-cold buffer to remove any unbound radioligand.[3]

Counting:

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity in each vial using a scintillation counter.

Data Analysis:

Subtract the non-specific binding from the total binding to obtain the specific binding at

each concentration of the test compound.

Plot the specific binding as a function of the test compound concentration to generate a

competition curve.
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Determine the IC50 value, which is the concentration of the test compound that inhibits

50% of the specific binding of the radioligand.

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.[4]
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Caption: Serotonergic synapse signaling pathway illustrating the points of intervention for

Trazodone.
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Caption: Experimental workflow for determining receptor binding affinity using a radioligand

binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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